2-(3-Bromophenoxy)-5-nitropyrimidine

Epigenetics Bromodomain inhibition Chemical probe development

Researchers studying BRPF1-dependent chromatin regulation face limited access to structurally defined chemical probes with quantifiable selectivity. 2-(3-Bromophenoxy)-5-nitropyrimidine (CAS 1292515-67-3) addresses this gap as a validated, low-molecular-weight (296.08 g/mol) fragment with publicly confirmed binding affinities: • BRPF1 bromodomain Kd = 7,700 nM (4.5-fold selective over BRD4) • CBP bromodomain Kd = 49,000 nM; BRD4 Kd = 35,000 nM • Competitive TK inhibitor with 2.8-fold TK1/TK2 isoform selectivity Supplied with rigorous analytical certification for reproducible SAR and fragment-based drug discovery workflows.

Molecular Formula C10H6BrN3O3
Molecular Weight 296.08 g/mol
Cat. No. B13837281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenoxy)-5-nitropyrimidine
Molecular FormulaC10H6BrN3O3
Molecular Weight296.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC2=NC=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C10H6BrN3O3/c11-7-2-1-3-9(4-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H
InChIKeyLYKUIDWPGKFLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenoxy)-5-nitropyrimidine: A Distinct Aryloxynitropyrimidine Building Block for Targeted Bromodomain and Kinase Research


2-(3-Bromophenoxy)-5-nitropyrimidine (CAS 1292515-67-3) is a heteroaromatic compound belonging to the 5-nitropyrimidine class, characterized by a pyrimidine core substituted at the 2-position with a 3-bromophenoxy group and at the 5-position with a nitro group [1]. The molecule has a molecular weight of 296.08 g/mol and a molecular formula of C10H6BrN3O3 . This specific substitution pattern distinguishes it from other aryloxynitropyrimidines, imparting unique electronic and steric properties that influence its interactions with biological targets. While often procured as a synthetic intermediate or a tool compound for chemical biology, its presence in public bioactivity databases highlights its emerging role as a selective ligand for certain bromodomain and epigenetic targets [2].

1
Targeted bromodomain and epigenetic research
Selective ligand for BRD4, BRPF1, CBP based on public binding data
2
Synthetic building block with a 3-bromophenoxy handle
Enables further derivatization via cross-coupling reactions
3
Fragment-based drug discovery scaffold
Low molecular weight hit suitable for structure-guided optimization

Why Generic 2-Aryloxy-5-nitropyrimidines Cannot Substitute for 2-(3-Bromophenoxy)-5-nitropyrimidine in Targeted Research


The specific bromine substitution at the 3-position of the phenoxy ring in 2-(3-bromophenoxy)-5-nitropyrimidine is not arbitrary; it directly dictates the compound's binding profile to bromodomain-containing proteins. Publicly available affinity data reveals a distinct binding fingerprint for bromodomain targets such as BRD4 (Kd = 35,000 nM), BRPF1 (Kd = 7,700 nM), and CBP (Kd = 49,000 nM) [1]. This selectivity profile is highly sensitive to the halogen's position and electronic nature. For instance, a simple positional shift to the 4-bromophenoxy isomer (2-(4-bromophenoxy)-5-nitropyrimidine) or a dehalogenated analog (2-phenoxy-5-nitropyrimidine) would be expected to result in a dramatically altered binding landscape, potentially losing or gaining affinity for key off-targets and invalidating comparative SAR (Structure-Activity Relationship) studies [2]. Therefore, using a generic or closely related analog without quantitative binding validation introduces unacceptable variability in experiments designed to probe the role of BRD4, BRPF1, or related epigenetic pathways.

Positional Isomerism
Moving the bromine to the 4-position or removing it may drastically alter binding selectivity across BRD4, BRPF1, and CBP, breaking comparative SAR.
Binding Validation Gap
Generic analogs without quantitative binding data may introduce variability in epigenetic target engagement studies.
Synthetic Handle Importance
The 3-bromo substituent is a key vector for derivatization; replacing it removes the primary synthetic diversification point.

Quantitative Differentiation of 2-(3-Bromophenoxy)-5-nitropyrimidine: Head-to-Head Binding Data Against Bromodomain Targets


BRD4 Bromodomain 1 (BD1) Binding Affinity: A 700-Fold Difference from the Clinical Standard JQ1

2-(3-Bromophenoxy)-5-nitropyrimidine exhibits a dissociation constant (Kd) of 35,000 nM (35 µM) for the first bromodomain of human BRD4 (BRD4 BD1) [1]. This contrasts sharply with the high-affinity BET bromodomain inhibitor (+)-JQ1, which demonstrates a Kd of approximately 50 nM for the same domain . This 700-fold difference in affinity positions the target compound not as a potent inhibitor but as a valuable low-affinity probe or a starting scaffold for fragment-based drug discovery (FBDD) campaigns, where weak, efficient binders are essential for optimization.

BRD4 BD1 Affinity
Cross-study comparable
Kd 35,000 nM vs. (+)-JQ1 50 nM
Supports low-affinity probe context
700-fold weaker; suitable for FBDD starting point
Epigenetics Bromodomain inhibition Chemical probe development

Selectivity Profile Within the Bromodomain Family: Differential Affinity for BRPF1 vs. CBP

The compound demonstrates a moderate selectivity within the bromodomain family. It binds to BRPF1 with a Kd of 7,700 nM, which is 4.5-fold stronger than its binding to BRD4 (Kd = 35,000 nM) and 6.4-fold stronger than its binding to CBP (Kd = 49,000 nM) [1]. This preferential binding to BRPF1 over BRD4 and CBP distinguishes it from broad-spectrum BET inhibitors and suggests utility in probing BRPF1-specific functions in cellular assays, provided the difference in affinity is accounted for in experimental design.

Bromodomain Selectivity
Head-to-head
BRPF1 Kd 7,700 nM; BRD4 35,000 nM; CBP 49,000 nM
Preferential BRPF1 binding context
4.5-fold over BRD4, 6.4-fold over CBP
Epigenetics Bromodomain selectivity Chemical probe development

Physicochemical Properties Differentiating it from the 4-Bromo Positional Isomer

While experimental physicochemical data is limited, the structural isomerism between 2-(3-bromophenoxy)-5-nitropyrimidine and 2-(4-bromophenoxy)-5-nitropyrimidine is predicted to result in distinct properties. The 3-bromo substitution introduces a meta-directing and deactivating effect on the phenyl ring, influencing the compound's overall dipole moment and electronic distribution, which can affect solubility and permeability compared to the para-substituted analog . The predicted density for the 4-bromo isomer is 1.7±0.1 g/cm³ with a boiling point of 450.2±51.0 °C at 760 mmHg [1]. The 3-bromo isomer is expected to exhibit similar but non-identical values due to the altered molecular geometry and intermolecular interactions.

Positional Isomer Properties
Class-level inference
Predicted differences in density and boiling point; experimental data unavailable
Property context may differ from 4-bromo isomer
Data to verify for formulation and storage
Medicinal chemistry Property prediction SAR analysis

Kinase Inhibition Profile: Low Micromolar Activity Against Rat Thymidine Kinase

Beyond bromodomains, 2-(3-bromophenoxy)-5-nitropyrimidine has been evaluated for its activity against thymidine kinase (TK). It exhibits competitive inhibition with a Ki of 3,900 nM for the rat cytoplasmic isoform and a Ki of 11,000 nM for the rat mitochondrial isoform [1]. This demonstrates a 2.8-fold selectivity for the cytoplasmic enzyme over the mitochondrial variant. This micromolar inhibitory activity, while modest, is a specific, quantifiable biochemical feature not shared by all nitropyrimidine analogs, and could be leveraged in studies of nucleotide salvage pathways.

Thymidine Kinase Inhibition
Head-to-head
Cytoplasmic Ki 3,900 nM; Mitochondrial Ki 11,000 nM
Supports isoform-selectivity study context
2.8-fold selectivity; modest potency for enzymology
Kinase inhibition Nucleoside metabolism Enzymology

Validated Application Scenarios for 2-(3-Bromophenoxy)-5-nitropyrimidine Based on Quantitative Evidence


Epigenetic Chemical Biology: A Validated Low-Affinity Probe for BRPF1 Bromodomain

Researchers studying the role of the BRPF1 bromodomain in chromatin regulation can use 2-(3-bromophenoxy)-5-nitropyrimidine as a structurally defined, low-micromolar affinity probe. Its quantifiable Kd of 7,700 nM for BRPF1, which is 4.5-fold stronger than its binding to BRD4 [1], provides a specific starting point for functional assays. This compound can serve as a tool to investigate BRPF1-dependent phenotypes in cellular models, with the understanding that its modest potency and selectivity profile require careful experimental controls. It is particularly useful in genetic or chemical complementation studies where a weak, competitive binder is needed to validate target engagement without causing strong phenotypic effects.

Medicinal Chemistry: A Structurally Enabled Scaffold for Fragment-Based Drug Discovery (FBDD)

In fragment-based drug discovery campaigns targeting bromodomains, 2-(3-bromophenoxy)-5-nitropyrimidine represents a validated, low-molecular-weight (296.08 g/mol) hit fragment . Its weak but specific binding to BRD4 (Kd = 35,000 nM) [2] and BRPF1 makes it an ideal starting point for structure-guided optimization. The presence of the bromine atom at the 3-position of the phenoxy ring provides a convenient synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing medicinal chemists to explore chemical space and improve affinity and selectivity through iterative design, synthesis, and testing cycles.

Nucleoside Metabolism Research: A Tool to Dissect Thymidine Kinase Isoform Function

The compound's demonstrated competitive inhibition of thymidine kinase, with a 2.8-fold selectivity for the cytoplasmic isoform (Ki = 3,900 nM) over the mitochondrial isoform (Ki = 11,000 nM) [3], provides a unique tool for enzymology studies. Researchers investigating the differential roles of TK1 and TK2 in nucleotide salvage pathways and their implications in cancer cell proliferation or mitochondrial disorders can use this compound as a discriminatory inhibitor. Its well-defined, albeit moderate, potency allows for dose-response studies to parse the contributions of each isoform in complex biological systems.

Application
Selection Property
Validation Focus
BRPF1 bromodomain probe studies
Defined low-micromolar binding profile
BRPF1 target engagement verification
Fragment-based bromodomain discovery
Low molecular weight hit with synthetic handle
Structure-guided affinity optimization
Thymidine kinase isoform enzymology
Cytoplasmic vs. mitochondrial selectivity profile
Isoform-specific dose-response assays
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